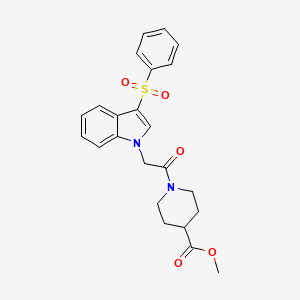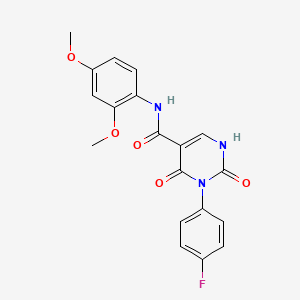
N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide, also known as DFPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFPM belongs to the class of pyrimidine derivatives and has been shown to possess potent anti-inflammatory and anti-cancer properties.
科学的研究の応用
Chemistry and Pharmacology of Fluorinated Pyrimidines
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been pivotal in cancer treatment, showcasing the importance of fluorine chemistry in medicinal applications. The synthesis of 5-FU and its derivatives, including the incorporation of stable isotopes, has been explored to study their metabolism and biodistribution. These developments have led to new insights into how fluorinated pyrimidines influence nucleic acid structure and function, offering potential for more precise cancer therapies in the era of personalized medicine (Gmeiner, 2020).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazoline and pyrimidine derivatives have been recognized for their significant optoelectronic properties. Their incorporation into π-extended conjugated systems has shown value in creating novel materials for applications such as organic light-emitting diodes (OLEDs), image sensors, and solar cells. The electroluminescent properties and potential in nonlinear optical materials underline the versatility of pyrimidine derivatives beyond their biological activities (Lipunova et al., 2018).
Pyrimidine Derivatives in Anti-Inflammatory Research
The synthesis and structure-activity relationships (SARs) of pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. These compounds have shown potential in inhibiting key inflammatory mediators, offering insights into developing new anti-inflammatory agents with minimized toxicity. Such research underscores the therapeutic versatility of pyrimidines, extending their application beyond anticancer activity (Rashid et al., 2021).
Pyrimidines in Anticancer Therapy
The role of pyrimidine analogs, particularly in treating multidrug-resistant and extensively drug-resistant tuberculosis, highlights the broader therapeutic potential of these compounds. The strategic selection and combination of drugs, including pyrimidine derivatives, demonstrate their importance in addressing challenging health issues beyond cancer, underscoring their adaptability and efficacy in various therapeutic contexts (Caminero et al., 2010).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5/c1-27-13-7-8-15(16(9-13)28-2)22-17(24)14-10-21-19(26)23(18(14)25)12-5-3-11(20)4-6-12/h3-10H,1-2H3,(H,21,26)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCZEWZHUCJYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

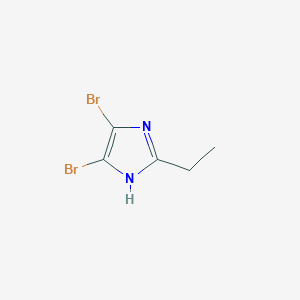
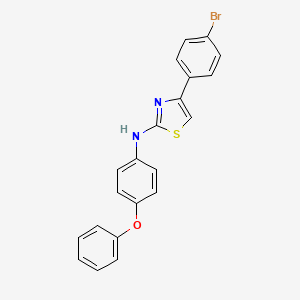
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)
![3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2926594.png)

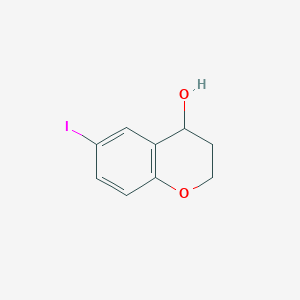
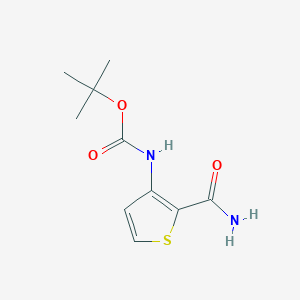
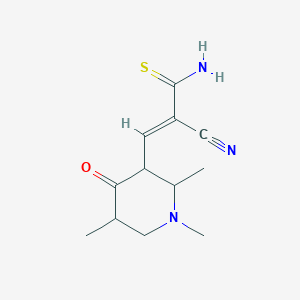
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)
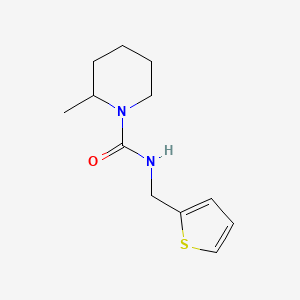
![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)
![(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2926607.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2926609.png)
